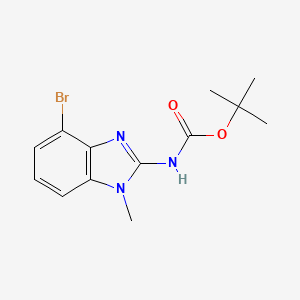
tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a benzodiazole ring system, which is further substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Methylation: The methyl group can be introduced at the 1-position of the benzodiazole ring using methylating agents such as methyl iodide in the presence of a base.
Carbamate Formation: The final step involves the reaction of the brominated and methylated benzodiazole with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzodiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or hydrogenated derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.
Major Products
Substitution Products: Substituted benzodiazole derivatives with various functional groups.
Oxidation Products: Oxidized benzodiazole derivatives with different oxidation states.
Reduction Products: Reduced benzodiazole derivatives with hydrogenated ring systems.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
科学研究应用
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study the biological activity of benzodiazole derivatives and their interactions with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology studies to investigate the mechanism of action of benzodiazole-based compounds.
作用机制
The mechanism of action of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzodiazole ring system can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Tert-butyl N-(4-bromo-1H-1,3-benzodiazol-2-yl)carbamate: Similar structure but lacks the methyl group at the 1-position.
Tert-butyl N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate: Similar structure but has a chlorine atom instead of a bromine atom at the 4-position.
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzothiazol-2-yl)carbamate: Similar structure but has a sulfur atom instead of a nitrogen atom in the ring system.
Uniqueness
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the specific combination of the bromine atom, methyl group, and carbamate functionality on the benzodiazole ring system. This unique combination can result in distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C13H16BrN3O2 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
tert-butyl N-(4-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-10-8(14)6-5-7-9(10)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
InChI 键 |
WGAXKHPZKGSDRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
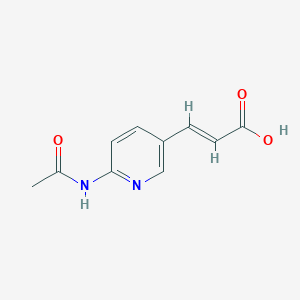

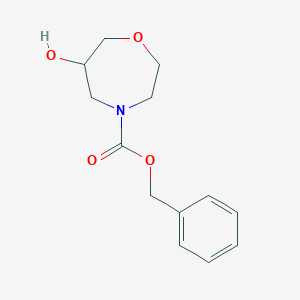
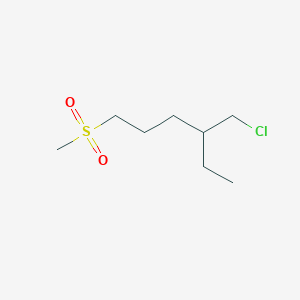
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
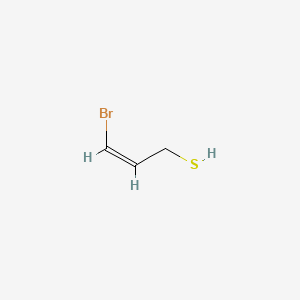
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
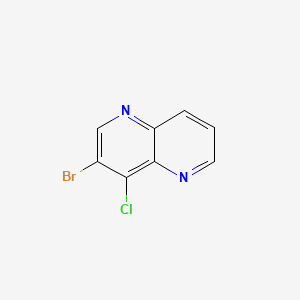
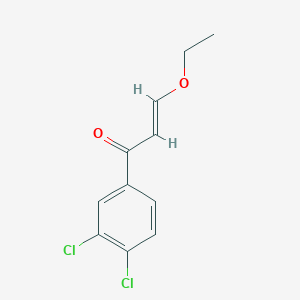
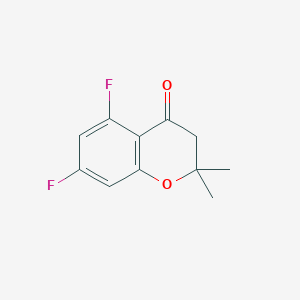
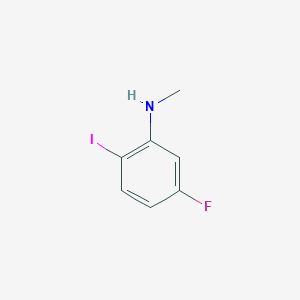
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
